Thalidomide 4'-oxyacetamide-PEG1-amine
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Overview
Description
Thalidomide - linker 13 is a compound that has garnered significant attention in the field of medicinal chemistry. Thalidomide itself is a well-known immunomodulatory drug that has been used in the treatment of various conditions, including multiple myeloma and leprosy. The addition of linker 13 to thalidomide enhances its potential for targeted drug delivery and therapeutic applications, particularly in the development of proteolysis targeting chimeras (PROTACs).
Mechanism of Action
Target of Action
The primary target of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, also known as Thalidomide 4’-oxyacetamide-PEG1-amine, is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .
Mode of Action
Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based Cereblon ligand and a linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, PROTACs like Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can selectively degrade target proteins .
Pharmacokinetics
It is noted that the hydrochloride salt form of the compound generally has better water solubility and stability compared to its free form . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
Action Environment
The action, efficacy, and stability of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and solubility . Additionally, the presence of other molecules or proteins in the environment can potentially interfere with the compound’s interaction with its target.
Biochemical Analysis
Biochemical Properties
Thalidomide-O-amido-PEG-C2-NH2 hydrochloride interacts with the E3 ubiquitin ligase, cereblon . The nature of these interactions involves the binding of the Thalidomide-based cereblon ligand to the E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell .
Cellular Effects
The effects of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride on cells and cellular processes are primarily related to its role in the degradation of target proteins . By binding to the E3 ubiquitin ligase, cereblon, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thalidomide-O-amido-PEG-C2-NH2 hydrochloride involves its role as a ligand-linker conjugate in PROTAC technology . It binds to the E3 ubiquitin ligase, cereblon, leading to the degradation of target proteins . This can result in changes in gene expression and impacts on various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide - linker 13 involves the conjugation of thalidomide with a specific linker molecule. The process typically begins with the preparation of thalidomide, followed by the introduction of the linker through a series of chemical reactions. Common synthetic routes include the use of amide bond formation, esterification, and click chemistry. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of thalidomide - linker 13 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Thalidomide - linker 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thalidomide - linker 13 may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Thalidomide - linker 13 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation, facilitating the study of protein function and interactions
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of protein degradation and the role of specific proteins in disease pathways
Medicine: Utilized in the treatment of cancers, such as multiple myeloma, by targeting and degrading oncogenic proteins. .
Industry: Applied in the development of novel therapeutics and drug delivery systems, enhancing the efficacy and specificity of treatments
Comparison with Similar Compounds
- Lenalidomide
- Pomalidomide
- Iberdomide
- Avadomide
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7.ClH/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26;/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHZYDONNHUEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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